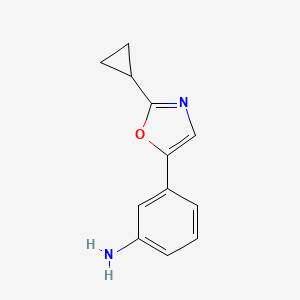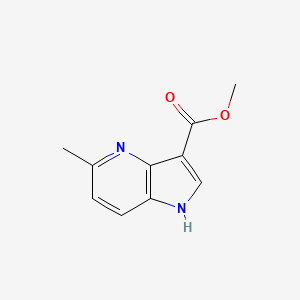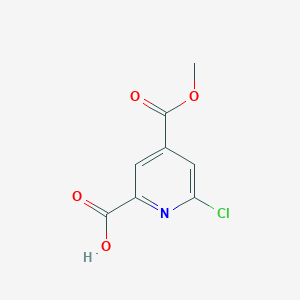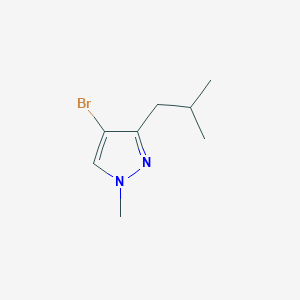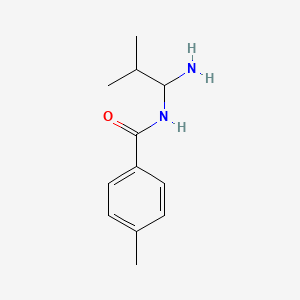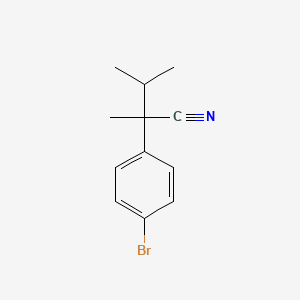![molecular formula C13H14O3 B13978590 3-[2-(Benzoyloxy)ethyl]cyclobutanone CAS No. 346425-60-3](/img/structure/B13978590.png)
3-[2-(Benzoyloxy)ethyl]cyclobutanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Benzoyloxy)ethyl]cyclobutanone is an organic compound that belongs to the class of cyclobutanones. Cyclobutanones are four-membered cyclic ketones, and this particular compound features a benzoyloxyethyl substituent. It is a colorless liquid at room temperature and is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzoyloxy)ethyl]cyclobutanone typically involves multiple steps. One common method starts with 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate as starting materials. The process involves a nucleophilic substitution reaction under alkaline conditions to form cyclobutane intermediates. The reaction conditions include:
Alkali: Sodium hydride (NaH), n-butyl lithium, or potassium tert-butoxide.
Solvent: Dimethylformamide (DMF), dimethylacetamide (DMA), or N-methyl-2-pyrrolidone (NMP).
Temperature: 120-140°C.
Reaction Time: 20-24 hours.
The intermediate cyclobutane is then deprotected and hydrolyzed under acidic conditions to obtain 3-oxocyclobutanecarboxylic acid. This compound is converted into a carboxylic acid silver salt, which reacts with elemental bromine through the Hunsdiecker reaction to yield a bromoalkane. Finally, the bromoalkane undergoes nucleophilic substitution with benzyl alcohol to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process is designed to be simple, cost-effective, and efficient, with mild reaction conditions and straightforward reaction operations .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Benzoyloxy)ethyl]cyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-[2-(Benzoyloxy)ethyl]cyclobutanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the synthesis of drugs and medical imaging agents.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-[2-(Benzoyloxy)ethyl]cyclobutanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanone: The parent compound, a simple four-membered cyclic ketone.
Cyclopentanone: A five-membered cyclic ketone with similar reactivity.
Cyclohexanone: A six-membered cyclic ketone with broader applications.
Uniqueness
3-[2-(Benzoyloxy)ethyl]cyclobutanone is unique due to its benzoyloxyethyl substituent, which imparts distinct chemical and physical properties. This makes it valuable in specific synthetic and research applications where other cyclobutanones or cyclic ketones may not be suitable .
Eigenschaften
CAS-Nummer |
346425-60-3 |
|---|---|
Molekularformel |
C13H14O3 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
2-(3-oxocyclobutyl)ethyl benzoate |
InChI |
InChI=1S/C13H14O3/c14-12-8-10(9-12)6-7-16-13(15)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI-Schlüssel |
KPNXITVTIHPNAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1=O)CCOC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


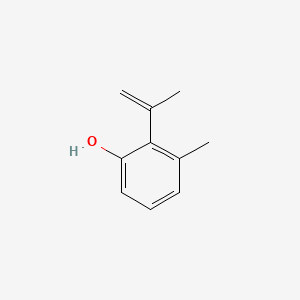
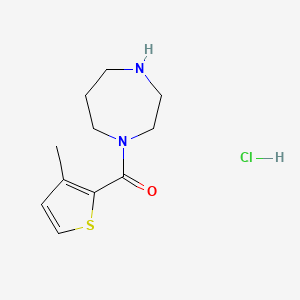
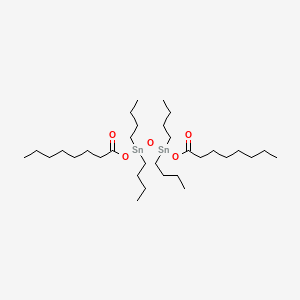
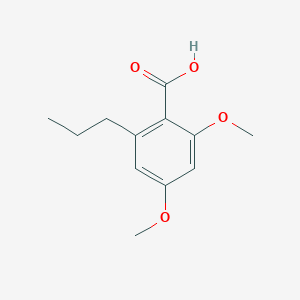
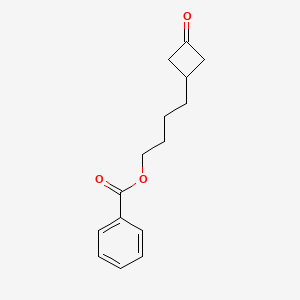
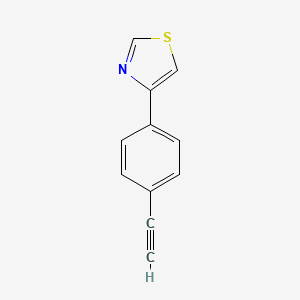
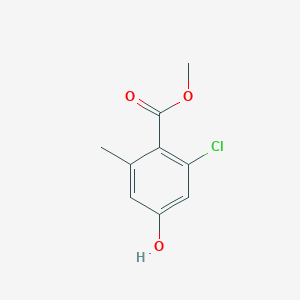
![(R)-1-[4-(tert-butyl)phenyl]butylamine](/img/structure/B13978541.png)
